5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde

Chemoselective synthesis Orthogonal protecting group strategy Unsymmetrical thiophene derivatives

5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde (CAS 52509-15-6) is a heterocyclic building block of the molecular formula C₈H₈O₃S (MW 184.21 g·mol⁻¹), classified as a 2,5-disubstituted thiophene derivative. It features a free aldehyde group at the thiophene C2 position and a 1,3-dioxolane acetal-protected aldehyde at the C5 position, creating an orthogonally differentiated bifunctional scaffold.

Molecular Formula C8H8O3S
Molecular Weight 184.21 g/mol
CAS No. 52509-15-6
Cat. No. B3270377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde
CAS52509-15-6
Molecular FormulaC8H8O3S
Molecular Weight184.21 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC=C(S2)C=O
InChIInChI=1S/C8H8O3S/c9-5-6-1-2-7(12-6)8-10-3-4-11-8/h1-2,5,8H,3-4H2
InChIKeyOXGRKJQYAPAJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde (CAS 52509-15-6): A Mono-Protected Thiophene Dicarbaldehyde Building Block for Orthogonal Functionalization


5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde (CAS 52509-15-6) is a heterocyclic building block of the molecular formula C₈H₈O₃S (MW 184.21 g·mol⁻¹), classified as a 2,5-disubstituted thiophene derivative [1]. It features a free aldehyde group at the thiophene C2 position and a 1,3-dioxolane acetal-protected aldehyde at the C5 position, creating an orthogonally differentiated bifunctional scaffold. The compound is available commercially at ≥97% purity and has a reported boiling point of 180 °C at a reduced pressure of 1 Torr with a predicted density of 1.353 ± 0.06 g·cm⁻³ [1]. Its dual functionality—one reactive formyl group and one masked formyl group—positions it as a strategic intermediate for sequential, chemoselective synthetic elaboration in medicinal chemistry, materials science, and dye-sensitized solar cell (DSSC) research.

Why Thiophene-2-carbaldehyde, 5-Formyl-2-thiopheneboronic Acid, or Thiophene-2,5-dicarbaldehyde Cannot Substitute for 5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde in Chemoselective Synthesis


Generic substitution among thiophene-2-carbaldehyde derivatives is precluded by fundamental differences in the number, oxidation state, and protection status of aldehyde functionalities, each dictating a distinct reactivity profile. Thiophene-2-carbaldehyde (CAS 98-03-3) offers only a single reactive formyl group and cannot support sequential bifunctional derivatization. 5-Formyl-2-thiopheneboronic acid (CAS 4347-33-5), while bifunctional, suffers from documented significant instability that restricts its Suzuki-Miyaura coupling to low yields [1]; the corresponding Meerwein arylation of unprotected thiophene-2-carbaldehyde averages only 30–40% [2]. Thiophene-2,5-dicarbaldehyde (CAS 932-95-6) bears two free aldehydes and inherently yields only symmetrical derivatives in single-step reactions, whereas the monoacetal form—specifically the 5-dioxolane-protected isomer—was demonstrated as early as 1963 to be the requisite gateway to unsymmetrical bifunctional thiophene derivatives [3]. Consequently, 5-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde occupies an irreplaceable niche: it delivers one unprotected aldehyde for immediate transformation (e.g., Knoevenagel condensation) while retaining a masked aldehyde at C5 for subsequent deprotection and orthogonal functionalization.

Quantitative Differentiation Evidence for 5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde (CAS 52509-15-6) vs. Closest Analogs


Orthogonal Reactivity: Mono-Dioxolane Protection Enables Unsymmetrical Bifunctional Derivatization Unattainable with Thiophene-2,5-dicarbaldehyde

5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde possesses one free aldehyde at C2 and one 1,3-dioxolane-protected aldehyde at C5. This orthogonal differentiation is absent in thiophene-2,5-dicarbaldehyde (CAS 932-95-6), which carries two chemically equivalent free formyl groups. Rogovik and Gol'dfarb demonstrated in a direct comparative study that the dialdehyde yields exclusively symmetrical bis-amine derivatives, whereas the monoacetal (the target compound class) enables the preparation of unsymmetrical bifunctional thiophene derivatives that cannot be accessed from the symmetrical dialdehyde [1] [2]. The dioxolane acetal is stable under basic and neutral conditions and can be deprotected under mild aqueous acid (e.g., HCl/THF or Amberlyst-15) to regenerate the C5 aldehyde on demand, enabling a sequential two-step functionalization logic (C2 first, then C5 after deprotection) that is impossible with the freely dialdehyde analog [3].

Chemoselective synthesis Orthogonal protecting group strategy Unsymmetrical thiophene derivatives

Suzuki-Miyaura Coupling Efficiency: Dioxolane-Protected Pathway Eliminates Boronic Acid Instability and Protodeborylation Side Reactions

The dioxolane acetal protection in 5-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde is critical for enabling an efficient one-pot borylation–Suzuki-Miyaura coupling sequence. Hergert et al. (2018) established that 5-formyl-2-thiopheneboronic acid (CAS 4347-33-5)—the unprotected analog—suffers from 'significant instability' such that its transformation to 5-arylthiophene-2-carboxaldehydes by C–C couplings 'could be performed only in low yields' [1]. The unprotected boronic acid requires refrigerated storage at 0–10 °C under inert gas, is air- and heat-sensitive, and contains varying amounts of anhydride . By retaining the dioxolane protection, the target compound allows in situ generation of the 2-thiopheneboronate ester without the problematic acidic liberation step, and the Cu(I)Cl co-catalytic effect 'proved to be highly efficient,' resulting in 'improved yields and purities' [1]. By comparison, the Meerwein arylation of unprotected thiophene-2-carbaldehyde (CAS 98-03-3) averages only 30–40% yield [2].

Suzuki-Miyaura cross-coupling Boronic acid stability One-pot borylation-coupling

Storage and Handling Stability: Dioxolane Acetal Protection Mitigates Aldehyde Oxidation and Air Sensitivity Observed in Unprotected Thiophene-2-carbaldehyde

Thiophene-2-carbaldehyde (CAS 98-03-3) is documented as a liquid that 'may darken on storage,' is classified as air-sensitive, and requires storage at 2–8 °C under an inert atmosphere . It is described as 'a colorless liquid that often appears amber after storage' due to oxidative degradation [1]. In 5-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde, one of the two aldehyde groups is converted to a cyclic acetal (1,3-dioxolane), which is inherently resistant to oxidation under ambient conditions. While the free C2 aldehyde retains some air sensitivity, the presence of only one oxidizable formyl group—versus two in thiophene-2,5-dicarbaldehyde or one in the fully unprotected mono-aldehyde—reduces the overall susceptibility to oxidative degradation. The compound is handled as a stable solid or high-boiling liquid (bp 180 °C at 1 Torr) [2], facilitating purification by distillation under reduced pressure.

Aldehyde stability Acetal protection Storage and handling

Regiochemical Differentiation: 5-Position Dioxolane (CAS 52509-15-6) vs. 3-Position Dioxolane Isomer (CAS 13250-83-4) Exhibit Distinct Physical Properties and Electronic Environments

The regioisomer 3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde (CAS 13250-83-4) places the dioxolane acetal at the thiophene C3 position, adjacent to the free aldehyde at C2, whereas the target compound places it at C5. This positional difference produces measurable differences in physical properties: the target 5-isomer (CAS 52509-15-6) has a boiling point of 180 °C at 1 Torr [1], while the 3-isomer (CAS 13250-83-4) boils at 161–165 °C at 2 Torr [2]. The 5-isomer is commercially available at 97% purity versus 95% for the 3-isomer from common suppliers. Beyond physical properties, the electronic environment of the free aldehyde differs: in the 5-isomer, the electron-withdrawing dioxolane substituent is conjugated through the thiophene ring (a 1,4-relationship across the ring), whereas in the 3-isomer it is directly adjacent (1,2-relationship), potentially altering the aldehyde electrophilicity and steric accessibility for nucleophilic attack or condensation reactions.

Regioisomer differentiation Thiophene substitution pattern Physical property-based quality control

Physical Property Differentiation Facilitating Purification: Distillation Parameters Distinct from Unprotected Thiophene-2-carbaldehyde

5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde exhibits physical properties that distinguish it from the simpler, unprotected thiophene-2-carbaldehyde (CAS 98-03-3) and facilitate purification. The target compound has a boiling point of 180 °C at 1 Torr (reduced pressure) with a predicted density of 1.353 ± 0.06 g·cm⁻³ [1]. In contrast, thiophene-2-carbaldehyde boils at 198 °C at atmospheric pressure (760 mmHg) with a density of approximately 1.2 g·cm⁻³ . The higher molecular weight (184.21 vs. 112.15 g·mol⁻¹) reflects the added dioxolane moiety and provides chromatographic differentiation (Rf, retention time) that simplifies purity verification by TLC, HPLC, or GC-MS. The target compound's suitability for vacuum distillation at 180 °C and 1 Torr is documented in authoritative physicochemical databases [1].

Purification by distillation Physical property comparison Building block quality

Procurement-Guiding Application Scenarios for 5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde (CAS 52509-15-6)


Stepwise Synthesis of Unsymmetrical 2,5-Disubstituted Thiophenes for Medicinal Chemistry

In medicinal chemistry programs requiring thiophene cores with two different substituents at C2 and C5, 5-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde provides the essential orthogonal protection strategy. The free C2 aldehyde can first undergo Knoevenagel condensation, reductive amination, or Wittig olefination to install the first functional group. Subsequent acidic deprotection of the C5 dioxolane (e.g., using Amberlyst-15 or dilute HCl in THF) liberates the second aldehyde for a distinct transformation—a sequence validated by the foundational work of Rogovik and Gol'dfarb, who demonstrated that only the monoacetal (not the symmetrical dialdehyde) yields unsymmetrical bifunctional thiophene derivatives [1]. This scenario directly leverages Evidence Items 1 and 2 from Section 3.

Dye-Sensitized Solar Cell (DSSC) Anchor Synthesis via One-Pot Borylation–Suzuki–Knoevenagel Sequences

The compound serves as an optimal entry point for synthesizing D–π–A organic dyes for DSSCs, where a 5-arylthiophene-2-carboxaldehyde intermediate must be elaborated into a cyanoacrylic acid anchoring group via Knoevenagel condensation. The dioxolane protection at C5 enables the one-pot borylation–Cu(I)Cl co-catalyzed Suzuki-Miyaura coupling methodology described by Hergert et al., which avoids the instability and low yields of 5-formyl-2-thiopheneboronic acid [2]. Following aryl installation at C5 and dioxolane deprotection, the liberated aldehyde can be further functionalized. This scenario is directly supported by Evidence Items 2 and 3 from Section 3.

Divergent Synthesis of Thiophene-Based Conjugated Materials Libraries

For materials science laboratories generating libraries of π-conjugated thiophene oligomers or polymers, the orthogonal difunctionality of this building block enables divergent synthetic strategies. The C2 aldehyde can be used for chain extension (e.g., aldol condensation or Horner-Wadsworth-Emmons reaction) while the C5 dioxolane remains latent, allowing subsequent deprotection and a different coupling chemistry (e.g., Stille or direct arylation). This is impossible with thiophene-2,5-dicarbaldehyde, which would produce statistical mixtures or require additional protection steps [1]. The 5-position dioxolane regiochemistry (vs. the 3-isomer) places the masked aldehyde at the position most commonly functionalized in thiophene-based conjugated materials, where the linear 2,5-connectivity is preferred for effective π-conjugation [3]. This scenario draws on Evidence Items 1, 4, and 5.

Quality-Controlled Procurement for Multi-Step GMP Intermediate Synthesis

When 5-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde is specified as a regulated intermediate in a multi-step synthesis under GMP or GLP guidelines, the availability of quantitative physical property benchmarks—bp 180 °C at 1 Torr, density 1.353 g·cm⁻³, 97% commercial purity, and clear regioisomer differentiation from the 3-isomer (bp 161–165 °C at 2 Torr)—provides analytical chemists with actionable in-process control parameters for identity testing and purity determination upon material receipt [2] [3]. These data points, derived from Evidence Items 4 and 5, reduce the risk of misidentified or regioisomerically contaminated material entering a validated synthetic sequence.

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